Product packaging for N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine(Cat. No.:CAS No. 114873-01-7)

N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine

Cat. No.: B558692
CAS No.: 114873-01-7
M. Wt: 283.29 g/mol
InChI Key: FPCCREICRYPTTL-NSHDSACASA-N
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Description

Boc-Phe(3-F)-OH, with the CAS Number 114873-01-7, is a protected, fluorinated amino acid derivative essential in organic and peptide chemistry. Its molecular formula is C14H18FNO4 and it has a molecular weight of 283.3 g/mol . This compound serves as a crucial building block for the solid-phase and solution-phase synthesis of novel peptides. The incorporation of a fluorine atom at the 3-position of the phenyl ring introduces unique electronic and steric properties, which can significantly alter the biological activity, stability, and conformational dynamics of the resulting peptide . Peptides containing non-natural amino acids like Boc-Phe(3-F)-OH are widely used in medicinal chemistry and drug discovery to develop receptor agonists/antagonists, enzyme inhibitors, and to study structure-activity relationships (SAR). The tert-butoxycarbonyl (Boc) protecting group safeguards the amino functionality during the coupling process and can be removed under mild acidic conditions, making it compatible with various synthetic strategies. A primary concern during peptide synthesis is epimerization (racemization), a side reaction that compromises the chiral purity and biological efficacy of the final product . The choice of coupling reagents and reaction conditions is critical to minimize this risk and obtain the desired stereochemically pure peptide. Researchers value this high-quality building block for constructing complex molecules with potential applications in developing new therapeutic agents and biochemical probes. This product is intended for research purposes only and is not approved for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18FNO4 B558692 N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine CAS No. 114873-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCCREICRYPTTL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114873-01-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-phenylalanine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-fluoro
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Synthetic Methodologies for Boc Phe 3 F Oh and Its Oligopeptide Derivatives

Asymmetric Synthetic Routes to 3-Fluorophenylalanine Isomers

The synthesis of enantiomerically pure 3-fluorophenylalanine is the foundational step before the introduction of the Boc protecting group. A variety of asymmetric strategies have been developed to control the stereochemistry at the α-carbon. These methods can be broadly categorized by their approach to installing the fluorine atom and establishing chirality.

Enantioselective catalysis is a premier strategy for establishing chirality during the synthesis of fluorinated amino acids. These methods utilize small-molecule chiral catalysts to create the desired stereocenter with high fidelity.

Diverse catalytic systems have been explored, including transition metal complexes, organocatalysts, and enzyme mimics. frontiersin.org Asymmetric transamination reactions using a chiral pyridoxamine-like pyridinophane-zinc complex have been shown to convert 3-fluorophenylpyruvic acid into 3-fluorophenylalanine with moderate enantiomeric excess. oup.com

Organocatalysis offers a metal-free alternative. For instance, enantioselective fluorination methodologies using modified cinchona alkaloid catalysts can be employed. capes.gov.br Another approach involves the asymmetric aza-Michael addition to cyclic enones under phase-transfer catalysis conditions, which can be adapted to generate chiral amino alcohol precursors with high enantioselectivity. digitellinc.com These precursors can then be further elaborated into the target amino acid. Asymmetric photoredox catalysis, often in combination with organocatalysis, has also emerged as a powerful tool for inducing chirality in radical reactions, expanding the toolkit for synthesizing complex chiral molecules. frontiersin.org

Table 1: Examples of Enantioselective Catalytic Approaches

Catalytic System Reaction Type Precursor Key Features
Chiral Pyridinophane-Zinc Complex Biomimetic Transamination 3-Fluorophenylpyruvic Acid Mimics enzymatic pathways to produce the amino acid directly from the corresponding keto acid. oup.com
Modified Cinchona Alkaloid Electrophilic Fluorination α-Keto Ester Provides a metal-free method for creating the C-F bond enantioselectively. capes.gov.br
Chiral Phase-Transfer Catalyst Aza-Michael Addition Cyclic Enone Generates chiral intermediates with high enantiomeric excess (up to 98% ee). digitellinc.com
Copper(II)-BOX Complex Metallaphotoredox Catalysis Isatin-derived Ketimines Enables asymmetric alkylation to form tetrasubstituted carbon stereocenters with high ee (96-98%). frontiersin.org

Diastereoselective methods rely on a pre-existing chiral center in the substrate to direct the stereochemical outcome of subsequent reactions. This is a robust strategy for synthesizing specific diastereomers of β-fluoro amino acids.

A notable example is the synthesis of anti-β-fluorophenylalanines from enantiopure α-hydroxy-β-amino esters. acs.org This method involves a stereospecific rearrangement promoted by XtalFluor-E. The reaction proceeds through a cyclic aziridinium (B1262131) ion intermediate, ensuring high diastereoselectivity. acs.orgbeilstein-journals.org The starting α-hydroxy-β-amino esters are accessible through diastereoselective aminohydroxylation of α,β-unsaturated esters. acs.org This approach has been successfully applied to a range of substituted phenylalanines, consistently yielding the anti-diastereomer with excellent purity. acs.org

Another strategy involves an asymmetric Strecker reaction, which can produce syn- and anti-3-fluorophenylalanine depending on the chiral sulfonamide used, with good diastereomeric excess (96%). nih.gov Furthermore, fluorination of chiral precursors, such as hydroxymethyl-oxazolidinone, with reagents like diethylamino sulfur trifluoride (DAST) can afford the desired product with high diastereomeric purity. unibo.it

Table 2: Diastereoselective Synthesis of Substituted anti-β-Fluorophenylalanines via Rearrangement

Substrate (α-Hydroxy-β-amino Ester) Product (anti-β-Fluoro-α-amino Ester) Yield Diastereomeric Ratio (dr)
Racemic anti-α-hydroxy-β-amino ester anti-β-fluoro-α-amino ester 94% >99:1 acs.org
N,N-dibenzylated 3-fluorophenylalanine derivative precursor N,N-dibenzylated 3-fluorophenylalanine derivative - >99:1 beilstein-journals.org
Enantiopure anti-α-hydroxy-β-aminophenylalanine ester anti-β-fluorophenylalanine derivative - >99:1 beilstein-journals.org

Data sourced from studies utilizing XtalFluor-E promoted rearrangement. acs.orgbeilstein-journals.org

Peptide Assembly Strategies Incorporating Boc-Phe(3-F)-OH

Once the enantiopure 3-fluorophenylalanine is obtained, it is protected with a tert-butoxycarbonyl (Boc) group to yield Boc-Phe(3-F)-OH. This derivative is then ready for incorporation into peptide chains using either solution-phase or solid-phase synthesis techniques. The Boc group is a cornerstone of peptide synthesis, typically removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). peptide.com

Solution-phase peptide synthesis (SolPS) involves carrying out all reactions in a homogeneous solution, with purification of the intermediate peptide at each step. While potentially laborious, it is highly scalable.

Table 3: General Protocol for Solution-Phase Dipeptide Synthesis using Boc-Phe(3-F)-OH

Step Procedure Reagents Purpose
1. Activation Stir Boc-Phe(3-F)-OH with coupling reagent and base in an appropriate solvent. T3P®, DIPEA, DCM Forms a reactive intermediate of the carboxylic acid. mdpi.comresearchgate.net
2. Coupling Add the C-terminal amino acid ester (e.g., H-Gly-OMe) to the activated mixture. H-Gly-OMe Nucleophilic attack by the free amine to form the peptide bond.
3. Workup Purify the resulting protected dipeptide (Boc-Phe(3-F)-Gly-OMe) via extraction or precipitation. Ethyl Acetate, Water Removes excess reagents and water-soluble by-products. researchgate.net
4. N-terminal Deprotection Treat the purified dipeptide with acid to remove the Boc group. Trifluoroacetic Acid (TFA) Prepares the dipeptide for further chain elongation. peptide.com

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, involves building the peptide chain on an insoluble polymer resin support. peptide.com This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing of the resin. The Boc/Bzl (benzyl) strategy is a classical SPPS approach. osti.gov

The general cycle for adding one amino acid involves:

Deprotection: Removal of the N-terminal Boc group from the resin-bound peptide using TFA. peptide.com

Neutralization: Treatment with a tertiary amine base like diisopropylethylamine (DIEA) to free the N-terminal amine. peptide.com

Coupling: Addition of the next Boc-protected amino acid (e.g., Boc-Phe(3-F)-OH) with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU.

Washing: Thorough washing of the resin to remove excess reagents and by-products.

This cycle is repeated until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin, typically using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which also removes side-chain protecting groups. peptide.com

An innovative advancement is the use of aqueous, microwave-assisted SPPS with Boc-amino acid nanoparticles. mdpi.com This "green chemistry" approach eliminates organic solvents. In a demonstration, Boc-Phe-OH nanoparticles were successfully coupled to a resin in water using DMTMM as the coupling agent, with microwave irradiation at 70°C for just 3 minutes. mdpi.com This highlights the potential for rapid and environmentally friendly protocols for incorporating residues like Boc-Phe(3-F)-OH.

For the synthesis of large, complex peptides or proteins, convergent strategies involving the coupling of smaller, protected peptide fragments are often employed. These methods require highly selective (chemoselective) reactions that form a peptide bond at a specific location without affecting other functional groups.

One powerful strategy is Native Chemical Ligation (NCL) , which involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. A peptide containing Boc-Phe(3-F)-OH could be synthesized via SPPS and then converted into a C-terminal thioester. Chemo-enzymatic methods, using a hydrolytic enzyme in the presence of a thiol, offer a mild way to generate such peptide thioesters, which are key intermediates for ligation. google.com

Another approach involves the development of novel protecting groups and activation strategies that are orthogonal to standard chemistries. For example, the N,N-dimethylaminoxy carbonyl (Dmaoc) group has been introduced as a polar protecting group for lysine (B10760008) side chains. frontiersin.org It is stable to standard Fmoc-SPPS conditions but can be removed reductively with dithiothreitol (B142953) (DTT). This was demonstrated in a strategy where a Dmaoc-protected peptide fragment with a C-terminal N-acyl diaminobenzamide (Dbz) group was activated with sodium nitrite (B80452) and coupled to another peptide fragment. frontiersin.org Such orthogonal strategies allow for the regioselective joining of fragments, enabling the assembly of complex peptide architectures that could include specialized residues like 3-fluorophenylalanine.

Advanced Synthetic Techniques for Fluorinated Peptides

The incorporation of fluorinated amino acids, such as Boc-Phe(3-F)-OH, into peptides offers a powerful strategy to modulate their conformational preferences, metabolic stability, and biological activity. researchgate.netmdpi.com The unique stereoelectronic properties of fluorine can significantly influence the structure and function of peptidic compounds. researchgate.net However, the synthesis of these modified peptides often requires specialized techniques that go beyond traditional solid-phase peptide synthesis (SPPS). This section explores advanced methodologies, including enzymatic and flow chemistry approaches, that facilitate the efficient and controlled synthesis of fluorinated peptides.

Enzymatic Approaches in Peptide Bond Formation

The use of enzymes as catalysts in peptide synthesis presents an attractive alternative to purely chemical methods. thieme-connect.de Enzymatic approaches offer high stereo- and regiospecificity, allowing for peptide bond formation under mild conditions, often without the need for side-chain protecting groups, thereby minimizing the risk of racemization. thieme-connect.de These methods can be broadly categorized into thermodynamically controlled and kinetically controlled processes. thieme-connect.de

Research has demonstrated the feasibility of using enzymes for the synthesis of peptides containing modified amino acids. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to form them. thieme-connect.de The choice of enzyme is critical, and its specificity dictates which peptide bonds can be formed. For instance, thermolysin has been used to catalyze the condensation of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with various amine components, demonstrating the enzyme's preference for hydrophobic residues at the P1' position. pnas.org

More specifically, enzymatic methods have been developed to create fluorinated peptide structures. One innovative approach utilized the dipeptide epimerase YcjG from Escherichia coli. nih.gov In this system, a dipeptide containing difluoroalanine at the C-terminus served as a substrate for YcjG, which then catalyzed a fluoride elimination reaction to generate a 3-fluorodehydroalanine-containing peptide. nih.gov This reaction was found to be rapid, occurring at a rate comparable to the natural epimerization activity of the enzyme. nih.gov

Chemically modified enzymes have also been employed to expand the scope of enzymatic peptide synthesis. For example, chymotrypsin, chemically modified with a benzyloxycarbonyl (Z) group, was used to synthesize Ac-Phe-Lys-OH, an inverted aspartame-type sweetener. tandfonline.com While this specific example does not involve a fluorinated residue, it highlights the principle of altering enzyme properties to accommodate unnatural substrates or to catalyze reactions not typically observed, a strategy that could be extended to the synthesis of Boc-Phe(3-F)-OH derivatives.

Table 1: Examples of Enzymatic Systems in Modified Peptide Synthesis

Enzyme SystemCarboxyl ComponentAmine ComponentProduct TypeKey FindingReference(s)
ThermolysinZ-Phe-OHH-Leu-NHPhDipeptideSynthesis rate is influenced by the hydrophobicity of the P2 residue of the carboxyl component. pnas.org
YcjG EpimeraseDipeptide with C-terminal difluoroalanine-Fluorinated dehydroalanine (B155165) peptideEnzyme catalyzes fluoride elimination to form the target peptide. nih.gov
Modified ChymotrypsinAc-Phe-OHH-Lys-OHDipeptideChemical modification enables the enzyme to catalyze peptide bond formation with free amino and carboxyl groups. tandfonline.com

Flow Chemistry Methodologies for Efficient Production

Flow chemistry, particularly using microreactor systems, has emerged as a powerful technology for the synthesis of organic compounds, including peptides. beilstein-journals.org This approach offers significant advantages over traditional batch synthesis, such as precise control over reaction parameters, enhanced heat and mass transfer, improved safety, and the potential for automation and high-throughput production. beilstein-journals.orgthieme-connect.de

The application of flow chemistry to solid-phase peptide synthesis (SPPS) has dramatically reduced the time required for amino acid incorporation. pentelutelabmit.com Conventional Fmoc-based SPPS can take 60-100 minutes per amino acid coupling cycle, whereas flow-based systems, by passing reagents through a heated reactor containing the resin, can reduce this time to a few minutes. pentelutelabmit.com For example, one system design allows for the incorporation of an amino acid every 1.8 minutes under automatic control. pentelutelabmit.com This acceleration is achieved by heating the reaction, which speeds up both the coupling and deprotection steps. pentelutelabmit.com

The development of novel solid supports has been crucial for the success of flow-based SPPS. thieme-connect.de Early systems utilized macroporous polyamide gels supported on kieselguhr to enable low-pressure continuous flow. thieme-connect.de Modern systems employ various resins and tubing materials, such as PEEK or fluorinated tubing, to withstand the reaction conditions. thieme-connect.de The ability to precisely control variables like flow rate is critical to minimize side reactions, such as the epimerization of amino acids like histidine. thieme-connect.de

Table 2: Comparison of Batch vs. Flow Chemistry in Peptide Synthesis

ParameterConventional Batch SPPSFlow Chemistry SPPSKey Advantage of FlowReference(s)
Time per Amino Acid Cycle 60 - 100 minutes< 5 minutes (as low as 1.8 min)Drastic reduction in synthesis time pentelutelabmit.com
Reaction Temperature Room TemperatureOften elevated (e.g., 60-90 °C)Faster reaction kinetics thieme-connect.depentelutelabmit.com
Process Control LimitedPrecise control of temperature, pressure, and flow rateHigher reproducibility and fewer side reactions beilstein-journals.orgthieme-connect.de
Scalability Can be challengingAmenable to continuous production and scaling upEfficient production of larger quantities rsc.org

The integration of flow chemistry provides a robust platform for the synthesis of complex peptides, including those containing Boc-Phe(3-F)-OH and its derivatives, paving the way for more efficient research and development of novel peptide-based materials and therapeutics.

Applications in Peptide and Protein Engineering

Elucidating the Role of Fluorine in Peptide Structure and Function

The substitution of hydrogen with fluorine, the most electronegative element, at the meta position of the phenylalanine side chain introduces subtle yet significant changes to the amino acid's properties. This includes alterations in hydrophobicity, aromaticity, and electrostatic potential, which collectively influence the behavior of the peptide. nih.gov

A cryogenic infrared spectroscopic study on proton-bound homodimers of meta-fluorophenylalanine revealed distinct vibrational bands for the carbonyl groups, suggesting a predominant "type A" interaction where the two amino acids interact via their ammonium (B1175870) and amine functions. This indicates a preference for a specific conformational arrangement influenced by the fluorine substitution. mpg.de

Table 1: Infrared Spectral Data for the Proton-Bound Dimer of meta-fluorophenylalanine

Vibrational Mode Experimental Frequency (cm⁻¹)
Carbonyl Stretch 1 1780
Carbonyl Stretch 2 1761

Data sourced from cryogenic gas-phase infrared spectroscopy. mpg.de

The self-assembly of peptides into higher-order structures like fibrils and hydrogels is driven by a delicate balance of non-covalent interactions. The incorporation of 3-F-Phe can significantly alter these processes. Changes in hydrophobicity and aromatic interactions due to fluorination can either promote or inhibit aggregation, depending on the specific peptide sequence and environmental conditions. The ability of the fluorinated phenyl ring to participate in altered π-π stacking interactions is a key factor in directing the morphology of the resulting self-assembled nanostructures. nih.gov

Fluorine as a Conformational Probe in Protein Systems

Beyond its role in modifying peptide and protein properties, the fluorine atom in 3-F-Phe serves as an exceptional probe for nuclear magnetic resonance (NMR) spectroscopy. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR reporter. nih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR spectra of proteins containing 3-F-Phe are free from background signals, allowing for clear observation of the local environment around the fluorinated residue.

By incorporating Boc-Phe(3-F)-OH into a protein, researchers can use ¹⁹F NMR to gain detailed insights into the interactions of the 3-F-Phe side chain with its surroundings. Changes in the ¹⁹F chemical shift are exquisitely sensitive to the local electrostatic environment, providing a powerful tool to probe protein-ligand binding, conformational changes, and protein-protein interactions. researchgate.net For example, 3'-Fluorophenylalanine has been identified as a key motif in the structure of the glucagon-like peptide-1 receptor (GLP1R), highlighting its importance in receptor-ligand interactions. nih.gov

Table 2: Application of ³-F-Phe as an NMR Probe

Studied System Technique Information Gained
Glucagon-like peptide-1 receptor (GLP1R) Not specified in source Identification as a key structural motif nih.gov

The sensitivity of the ¹⁹F NMR signal to the local environment makes 3-F-Phe an invaluable probe for studying the complex processes of protein folding and unfolding. By monitoring the ¹⁹F chemical shifts and relaxation parameters of a 3-F-Phe residue at a specific site, it is possible to track the formation of secondary and tertiary structures, identify folding intermediates, and characterize the kinetics of folding pathways. uw.edu The ability to observe site-specific conformational changes provides a level of detail that is often difficult to achieve with other biophysical techniques.

Engineering Enhanced Biological Activity and Stability in Peptides

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in medicinal chemistry and protein engineering. Among these, fluorinated amino acids have gained significant attention for their ability to confer unique and advantageous properties upon the resulting peptides. The compound Boc-Phe(3-F)-OH, a protected form of 3-fluoro-L-phenylalanine, serves as a key building block in this process. The strategic placement of a fluorine atom on the phenyl ring of phenylalanine can profoundly influence the peptide's metabolic stability and its interaction with biological targets.

Strategies for Improving Metabolic Stability of Therapeutic Peptides

A primary challenge in the development of therapeutic peptides is their susceptibility to rapid degradation by proteolytic enzymes in the body. The introduction of fluorine, as in 3-fluorophenylalanine, is a well-established method to enhance metabolic stability. nih.govnih.gov The incorporation of fluorinated aromatic amino acids into peptides and proteins can increase their stability against catabolic processes. nih.gov This enhanced stability stems from the unique properties of the carbon-fluorine (C-F) bond.

The C-F bond is exceptionally strong and not typically found in natural biological systems, making it resistant to enzymatic cleavage. When 3-fluorophenylalanine is incorporated into a peptide chain, it can hinder the action of peptidases that would normally recognize and cleave the peptide at or near the phenylalanine residue. This steric and electronic shielding effect helps to prolong the peptide's half-life in circulation, allowing for a more sustained therapeutic effect. Research has shown that the incorporation of fluorinated phenyl moieties contributes to improved metabolic stability in complex peptide structures. acs.org

Key Mechanisms for Enhanced Stability:

StrategyMechanism of ActionOutcome
Enzymatic Shielding The fluorine atom sterically hinders the approach of proteolytic enzymes to the peptide backbone.Reduced rate of enzymatic degradation.
Electronic Perturbation The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, potentially making the peptide bond less susceptible to hydrolysis.Increased resistance to chemical and enzymatic cleavage.
Conformational Stabilization Fluorination can influence the local conformation of the peptide, locking it into a structure that is less recognized by degradative enzymes.Prolonged biological half-life and improved pharmacokinetic profile.

Optimizing Receptor Binding Affinity through Fluorine Substitution

Beyond improving stability, the introduction of a fluorine atom can be a subtle yet powerful tool for fine-tuning a peptide's binding affinity and selectivity for its target receptor. nih.gov The unique physicochemical properties of fluorine allow it to modulate several factors that govern molecular recognition. nih.gov

A notable example is the role of 3-fluorophenylalanine in the context of the glucagon-like peptide-1 receptor (GLP1R), a key target in the treatment of type 2 diabetes. 3'-Fluorophenylalanine has been identified as a crucial motif in the structure of ligands that bind to GLP1R, highlighting its importance in modulating receptor interactions for therapeutic benefit. nih.gov

Impact of Fluorine Substitution on Receptor Interactions:

Physicochemical EffectInfluence on Binding AffinityExample Interaction
Altered Hydrophobicity Modifies the hydrophobic interactions between the peptide and nonpolar pockets of the receptor.Can enhance or decrease binding depending on the specific receptor environment.
Modified Electrostatics The electronegative fluorine atom creates a local dipole moment, influencing electrostatic and polar interactions.Can form favorable interactions with electropositive regions of the binding site.
Conformational Control Can induce a specific peptide conformation (e.g., a particular gauche or trans rotamer) that is more complementary to the receptor's binding site.Pre-organizes the peptide for optimal binding, reducing the entropic penalty of binding.

By leveraging Boc-Phe(3-F)-OH in peptide synthesis, researchers can systematically explore these effects to engineer peptides with superior therapeutic profiles, characterized by both enhanced stability and optimized receptor engagement.

Contributions to Medicinal Chemistry and Rational Drug Design

Development of Fluorinated Peptide-Based Therapeutics

The use of fluorinated amino acids like 3-fluoro-L-phenylalanine, introduced via its Boc-protected form, is a key strategy in modern drug development. iris-biotech.de Peptides containing fluorinated phenylalanines are recognized as important tools for modifying the chemical and thermal stabilities of proteins and for identifying enzyme-substrate interactions. beilstein-journals.org The introduction of non-proteinogenic amino acids with derivatized side-chains is a powerful method to improve the kinetic and thermodynamic properties of peptides, often leading to increased proteolytic and structural stability. iris-biotech.de

The design of fluorinated peptide-based therapeutics hinges on the unique properties of the carbon-fluorine bond. Fluorination is a potent design strategy for imparting unique functionalities to biomacromolecules. nih.gov The principles guiding the use of building blocks like Boc-Phe(3-F)-OH involve leveraging these properties to overcome common challenges in peptide drug development, such as poor stability and low bioavailability.

Key design principles include:

Enhancing Metabolic Stability: The C-F bond is stronger than the C-H bond, making fluorinated compounds more resistant to metabolic degradation by enzymes like cytochrome P450. This can prolong the in vivo half-life of a peptide drug. nih.gov

Controlling Conformation: The steric and electronic effects of fluorine can influence peptide folding and favor specific secondary structures, such as β-turns. This conformational constraint can lock the peptide into its bioactive shape, increasing its affinity and selectivity for a target receptor. iris-biotech.de

Improving Binding Affinity: The highly electronegative fluorine atom can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a receptor's binding pocket. It can act as a bioisostere for a hydrogen atom or even a hydroxyl group, allowing for fine-tuning of ligand-receptor interactions. nih.govresearchgate.net

There are several general strategies for incorporating fluorine into peptides, with the introduction of non-natural, fluorinated α-amino acids like that derived from Boc-Phe(3-F)-OH being a primary method. nih.gov

Design StrategyRationale & Impact
Metabolic Stabilization Replacing a metabolically labile C-H bond with a stronger C-F bond to increase resistance to enzymatic degradation.
Conformational Constraint Using the steric bulk and electronic nature of fluorine to guide peptide folding into a specific, bioactive conformation.
Lipophilicity Modulation Increasing the hydrophobicity of the peptide to improve membrane permeability and absorption.
Bioisosteric Replacement Substituting hydrogen or a hydroxyl group with fluorine to alter electronic properties and enhance binding interactions with a target receptor.

In oncology, peptide-based therapeutics are explored for their high specificity and low toxicity. The incorporation of fluorinated amino acids is a valuable strategy in this field. chemimpex.comchemimpex.com While specific drug candidates containing the Boc-Phe(3-F)-OH moiety are often proprietary, the application of this building block is rooted in its ability to enhance the properties of anticancer peptides. For instance, modifying peptides with fluorinated residues can improve their stability in plasma and their ability to penetrate tumor cells. chemimpex.com The self-assembly of peptide derivatives, sometimes driven by fluorous interactions, can also be exploited to create nanostructures for targeted drug delivery in cancer therapy. researchgate.net

The development of therapeutics for neurological disorders is challenged by the need for drugs to cross the blood-brain barrier (BBB). The increased lipophilicity imparted by fluorine substitution can be advantageous for this purpose. Building blocks such as Boc-Phe(3-F)-OH and its analogs are useful in the synthesis of neuropeptide analogs with improved central nervous system (CNS) penetration and stability. chemimpex.comchemimpex.com By enhancing metabolic resistance and bioavailability, fluorinated peptides can achieve and maintain therapeutic concentrations in the brain more effectively than their non-fluorinated counterparts, making them promising candidates for treating a range of neurological conditions. chemimpex.com

Structure-Activity Relationship (SAR) Studies of Fluorinated Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For peptides, SAR studies involving fluorinated analogs, such as those synthesized using Boc-Phe(3-F)-OH, are crucial for optimizing drug candidates. chemimpex.com

The position of the fluorine atom on the phenylalanine ring is a critical determinant of its effect on a peptide's biological activity. Changing the position of just one fluorine atom in a sequence can dramatically alter the hydrophobicity, amphiphilicity, and secondary structure of peptide chains. researchgate.net SAR studies often involve synthesizing a series of peptide analogs where the fluorine is moved between the ortho- (2-F), meta- (3-F), and para- (4-F) positions of the phenyl ring.

ParameterEffect of Fluorine SubstitutionImplication for Biological Efficacy
Ring Electronics (pKa) The high electronegativity of fluorine withdraws electron density from the aromatic ring, altering its ability to participate in π-π stacking and cation-π interactions.Modulates binding affinity and selectivity for the target receptor.
Hydrophobicity Fluorination increases the hydrophobicity of the side chain. The effect can vary slightly based on the fluorine's position.Influences membrane permeability, protein binding, and solubility. researchgate.net
Conformation The position of the fluorine can introduce subtle steric clashes or favorable interactions that influence the peptide's preferred 3D structure.Affects how well the peptide "fits" into the receptor binding site.
Metabolic Stability The C-F bond is highly stable, but its position can influence the susceptibility of other parts of the molecule to enzymatic attack.Determines the drug's half-life and duration of action.

Rational drug design aims to create molecules that interact with a specific biological target in a predictable and desired way. nih.gov Boc-Phe(3-F)-OH is a tool for this process, allowing for the precise placement of a fluorine atom to optimize ligand-receptor interactions. The unique properties of fluorine can be exploited to engineer enhanced binding affinity and selectivity.

Fluorine's ability to act as a weak hydrogen bond acceptor allows it to form favorable interactions with donor groups in a receptor's active site. Furthermore, the strong dipole moment of the C-F bond can lead to beneficial electrostatic and dipole-dipole interactions that stabilize the ligand-receptor complex. iris-biotech.de By understanding the topography and chemical environment of the target's binding pocket, medicinal chemists can rationally place a 3-fluoro-phenylalanine residue to engage with specific regions of the receptor, thereby improving the ligand's potency and selectivity. researchgate.net This approach is a cornerstone of modern efforts to develop new therapeutics with improved efficacy and fewer side effects. nih.gov

Investigation of Enzyme Inhibition and Modulatory Activities

The strategic incorporation of fluorine into amino acid scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the biological activity and pharmacokinetic properties of peptide-based molecules. chemimpex.comcymitquimica.com The compound Boc-Phe(3-F)-OH, or N-Boc-3-fluoro-L-phenylalanine, serves as a critical building block in this endeavor. Its unique structure, featuring a fluorine atom at the meta position of the phenyl ring, allows for the rational design of enzyme inhibitors and the functional tuning of peptide ligands. sigmaaldrich.com The high electronegativity and relatively small size of the fluorine atom can profoundly influence molecular conformation, binding affinity, and metabolic stability, making it an invaluable component in the development of novel therapeutics. acs.orgresearchgate.netiris-biotech.de

Design of Fluorinated Amino Acid-Derived Enzyme Inhibitors

The design of enzyme inhibitors frequently leverages the unique physicochemical properties imparted by fluorine. researchgate.net Fluorinated amino acids are employed to create peptidomimetic compounds that can act as transition-state analogs or mechanism-based inactivators. sigmaaldrich.comacs.org The presence of fluorine can enhance binding affinity to the target enzyme and increase the compound's stability against metabolic degradation. iris-biotech.de

A direct application of Boc-Phe(3-F)-OH is in the synthesis of inhibitors for specific enzyme classes. For instance, (S)-N-Boc-3-fluorophenylalanine has been utilized as the starting material in a multi-step process to prepare a key lactone intermediate for a novel aspartyl protease inhibitor. acs.org Aspartyl proteases are a critical class of enzymes involved in various disease processes, making them a significant target for drug development.

Furthermore, research into kinase inhibition has demonstrated the utility of the phenylalanine scaffold in designing potent and selective inhibitors. In a study targeting AKT kinase, a serine/threonine-specific protein kinase, a series of phenylalanine derivatives incorporating cysteine-reactive electrophiles were synthesized. acs.org Among these, Boc-Phe-vinyl ketone was identified as a submicromolar, irreversible inactivator of AKT1. acs.org This work highlights a strategy of designing covalent substrate-competitive inhibitors to improve potency. acs.org While this specific study did not use the 3-fluoro variant, it establishes a strong precedent for using modified Boc-Phe derivatives as a core structure for potent enzyme inhibitors. The inhibitory activities of the synthesized compounds against AKT1 are detailed below.

CompoundIC₅₀ (µM) for AKT1
Boc-Phe-vinyl ketone (3)0.58
Maleimide (8)14.1
α-Bromoacetamide (12)8.6
α-Iodoacetamide (13)15.2
Alkyl halides (5-7)>100
α-Chloroacetamide (11)>100
Vinyl amide (14)>100
Maleimide (16)16.2
Boc-Phe-ethyl ketone (17)>100

Data sourced from ACS Medicinal Chemistry Letters. acs.org

The versatility of the phenylalanine scaffold is also evident in the development of inhibitors for other enzyme classes. Dipeptides containing phenylalanine, synthesized from Boc-Phe-OH, have been used to create inhibitors of cysteine proteases and urease. core.ac.ukdndi.org In one study, peptide-based aziridine-2,3-dicarboxylates were synthesized as inhibitors of rhodesain, the major cysteine protease of Trypanosoma brucei. The inhibitor containing a Boc-Phe-Ala peptide sequence showed time-dependent inhibition of the enzyme. dndi.org

CompoundPeptide SequenceKᵢ (µM)Inhibition Type
19aBoc-(S)-Phe-(S)-Ala1.9Non-time-dependent
19bBoc-(S)-Phe-(R)-Ala1.2Time-dependent

Data sourced from DNDi. dndi.org

Functional Characterization of Fluorinated Peptide Ligands

Incorporating 3-fluorophenylalanine into peptides is a powerful strategy not only for creating inhibitors but also for functionally characterizing peptide ligands. The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (¹⁹F NMR) studies, allowing for detailed investigation of peptide conformation, dynamics, and interactions with biological targets. researchgate.netmdpi.com

A compelling example of functional characterization is the use of fluorinated amino acids in precursor-directed biosynthesis to create novel bioactive peptides. In a study involving Bacillus sp. CS93, which naturally produces the antifungal lipopeptides iturins and fengycins, fluorinated analogues of tyrosine and phenylalanine were fed to the bacterial cultures. worktribe.com While 3-fluoro-L-tyrosine was successfully incorporated, trace incorporation of 4-fluoro-L-phenylalanine in place of tyrosine was also observed in iturin A. worktribe.com This demonstrates that the cellular machinery can recognize and utilize these unnatural amino acids, leading to the production of new fluorinated metabolites. The resulting peptides were then isolated and functionally characterized. The antifungal activity of the purified fluoro-iturin A mixture against Trichophyton rubrum was found to be comparable to that of the natural, non-fluorinated lipopeptide. worktribe.com This indicates that the fluorine substitution was well-tolerated and did not disrupt the peptide's primary biological function.

The novel fluorinated fengycins produced by feeding 3-fluoro-L-tyrosine were identified and characterized using mass spectrometry.

Fengycin A Chain LengthExpected [M+H]⁺Observed [F+M+H]⁺Observed [2F+M+H]⁺
C-141435.951453.841471.68
C-151449.951467.721485.83
C-161463.901481.811499.67
C-171477.841495.751513.83
C-181491.851509.761527.86

Mass spectrometry data showing the incorporation of one ([F+M+H]⁺) or two ([2F+M+H]⁺) fluorine atoms into Fengycin A lipopeptides. Sourced from Novel fluorinated lipopeptides from Bacillus sp. CS93 via precursor-directed biosynthesis. worktribe.com

Beyond antimicrobial activity, 3-fluorophenylalanine has been used to probe complex protein-protein interactions. In a study on the prion protein (PrP), which is associated with neurodegenerative diseases, three phenylalanine residues were replaced with 3-fluorophenylalanine. mdpi.com Using ¹⁹F NMR, researchers were able to observe the presence of several oligomeric species of the protein and study the thermodynamics of its aggregation, demonstrating the utility of this fluorinated amino acid in characterizing the molecular forces driving protein assembly. mdpi.com

Conformational Analysis and Supramolecular Interactions of Fluorinated Phenylalanine Peptides

Computational Modeling of Conformational Landscapes

Molecular Dynamics Simulations:Molecular dynamics simulations in explicit solvent would be needed to explore the dynamic behavior of Boc-Phe(3-F)-OH over time. These simulations could reveal how the molecule interacts with its environment and the conformational changes it undergoes in solution.

Without such specific studies, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Self-Assembly Mechanisms of Aromatic Dipeptide Derivatives

The self-assembly of short aromatic peptides and their derivatives into well-defined supramolecular structures is a field of significant interest, driven by the potential to create novel biomaterials. These processes are governed by a delicate balance of non-covalent interactions. The introduction of fluorine atoms onto the aromatic side chains of amino acids like phenylalanine can significantly modulate these interactions, thereby influencing the resulting nanoscale and microscale architectures. The compound Boc-Phe(3-F)-OH, or N-tert-butoxycarbonyl-3-fluoro-L-phenylalanine, serves as a key building block for investigating these phenomena, combining the steric influence of the Boc protecting group with the unique electronic effects of a meta-positioned fluorine atom on the phenyl ring.

A primary driving force for the self-assembly of aromatic peptides is the π-π stacking interaction between phenyl rings. In standard phenylalanine peptides, these interactions arise from the attraction between the electron-rich π-systems of the aromatic rings. The introduction of a highly electronegative fluorine atom, as in Boc-Phe(3-F)-OH, fundamentally alters the electronic properties of the phenyl ring.

Fluorination withdraws electron density from the aromatic system, inverting the molecule's quadrupole moment from negative (in benzene) to positive. This modification can lead to stronger, more specific stacking interactions, particularly between a fluorinated ring and a non-fluorinated ring, known as an arene-perfluoroarene or polar-π interaction. While Boc-Phe(3-F)-OH is monofluorinated, the principle of an altered electrostatic profile still applies, influencing how the aromatic rings arrange themselves to form ordered structures. This altered interaction can promote specific packing motifs, such as face-centered stacking, which directs the assembly into well-defined laminated or fibrillar architectures. chemimpex.com The rich aromatic character of these derivatives is a key driver for the formation of supramolecular structures through these self-organization mechanisms. mdpi.com

Table 1: Influence of Aromatic Interactions on Peptide Self-Assembly

Interacting Moiety Type of Interaction Effect on Self-Assembly Example Compound(s)
Phenyl ↔ Phenyl π-π Stacking Drives formation of ordered aggregates. Boc-Phe-Phe-OH
Fluorophenyl ↔ Phenyl Polar-π Interaction Promotes stronger, more directional stacking. Fluorinated Phenylalanine Derivatives
Benzothiazole-Phe ↔ Benzothiazole-Phe Enhanced π-π Stacking Enhances fluorescence and drives formation of nanobelts and nanospheres. Boc-Phe-Phe-Bz

Complementing the π-π stacking interactions, hydrogen bonding provides directionality and stability to peptide assemblies. In derivatives like Boc-Phe(3-F)-OH, the peptide backbone contains hydrogen bond donors (N-H of the amide) and acceptors (C=O of the Boc group and the carboxylic acid). These groups can form extensive intermolecular hydrogen bonding networks.

The interplay of π-π stacking and hydrogen bonding in aromatic dipeptide derivatives facilitates the fabrication of a diverse range of nanostructures. The final morphology is highly dependent on the specific amino acid sequence, protecting groups, and the conditions used for assembly, such as solvent, concentration, and pH.

For N-Boc protected diphenylalanine analogues, a common method for fabricating nanostructures is the solvent-switching technique. Typically, the peptide is first dissolved in a polar organic solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP) or ethanol (B145695), to obtain a monomeric solution. Subsequent dilution with a poor solvent, like water, induces supersaturation and triggers self-assembly. Depending on the specific peptide and the solvent system, this process can yield various morphologies:

Nanofibers and Hydrogels: In many aqueous environments, Boc-protected dipeptides self-assemble into long, entangled nanofibers. researchgate.net At sufficient concentrations, this fibrous network can immobilize large amounts of water, resulting in the formation of a supramolecular hydrogel. rsc.org

Nanospheres: In contrast, dissolving Boc-protected diphenylalanine in HFP and subsequently diluting with ethanol can lead to the formation of spherical nanoparticles. researchgate.net The choice of solvent plays a critical role in dictating the final morphology of the assembled structures. mdpi.com

These fabrication methods offer a straightforward approach to creating well-defined peptide-based nanomaterials with tunable properties, driven by the fundamental self-assembly mechanisms inherent to the molecular structure of compounds like Boc-Phe(3-F)-OH.

Table 2: Nanostructures Formed by Self-Assembly of Aromatic Peptide Derivatives

Compound/Derivative Class Solvent System Resulting Nanostructure
Boc-α(S)Phe-α(S)Phe-OH HFP / Ethanol Nanospheres (~1 µm)
Boc-β3(R)Phe-β3(R)Phe-OH Aqueous Solution Highly Oriented Fibers
Boc-γ4(R)Phe-γ4(R)Phe-OH Aqueous Solution Dense Fiber Network
Fmoc-Phenylalanine (FmocF) Aqueous Buffer Fibrillar Hydrogel
Boc-Phe-Phe-Bz HFP / Water Nanobelts
Boc-Phe-Phe-Bz Ethanol / Water Nanospheres

Advanced Research Applications and Future Perspectives

Radiopharmaceutical Imaging Agent Development

The strategic placement of a fluorine atom, particularly the radioisotope Fluorine-18 (¹⁸F), in biologically active molecules has revolutionized molecular imaging, especially Positron Emission Tomography (PET). ¹⁸F's favorable decay properties, including its relatively long half-life (109.7 minutes) and low positron energy, allow for high-yield radiosynthesis, extended imaging protocols, and precise localization, making it an ideal radionuclide for PET tracers mdpi.comuliege.be.

Fluorinated amino acids, including phenylalanine derivatives, are being actively investigated as PET tracers due to their ability to target amino acid transporters, which are often upregulated in various types of cancer nih.govnih.govoncotarget.com. 3-Fluorophenylalanine (3-FPhe) and its enantiomers have emerged as promising candidates for tumor imaging. Studies evaluating 3-l- and 3-d-[¹⁸F]fluorophenylalanine ([¹⁸F]FPhes) have demonstrated their potential to visualize tumors with high quality, comparable to established tracers like O-(2-[¹⁸F]fluoroethyl)tyrosine ([¹⁸F]FET) nih.govresearchgate.net.

The development of efficient and robust radiosynthesis methods is crucial for the clinical translation of ¹⁸F-labeled tracers. Traditional approaches often involve nucleophilic aromatic substitution (SNAr) or the use of prosthetic groups, which can be multi-step processes with variable yields mdpi.comuliege.be. For instance, a three-step synthesis of 2-[¹⁸F]-fluoro-L-phenylalanine has been reported, yielding approximately 43% radiochemical yield via conventional methods beilstein-journals.org. More recent advancements include copper-mediated radiofluorination techniques, which offer alternative pathways for labeling complex molecules iaea.org. The synthesis of 3-l- and 3-d-[¹⁸F]FPhes has been achieved with good radiochemical yields and purity, demonstrating the feasibility of producing these tracers for preclinical evaluation researchgate.net. Boc-protected phenylalanine derivatives, such as N-Boc-O-methyltyrosines and -phenylalanine, have also been successfully radiofluorinated, highlighting the utility of Boc-protected amino acids as precursors researchgate.net.

Functional Biomaterials Engineering

Peptide-based biomaterials, particularly self-assembled peptide hydrogels, are gaining significant attention for their biocompatibility, biodegradability, and tunable properties. The incorporation of modified amino acids, such as fluorinated phenylalanines, can further enhance their performance and introduce novel functionalities.

Peptides containing aromatic amino acid residues, including phenylalanine derivatives, are known to self-assemble into supramolecular structures like hydrogels through non-covalent interactions such as π-π stacking and hydrogen bonding mdpi.commdpi.comnih.govmdpi.com. The introduction of fluorine into the phenylalanine residue can influence these self-assembly processes, potentially affecting the morphology, mechanical properties, and stability of the resulting hydrogels acs.org. For example, dipeptides incorporating 4-fluorophenylalanine have been shown to form fibrillar hydrogels acs.org, and related fluorinated phenylalanine derivatives, such as Fmoc-4F-Phe-OH, have been utilized in hydrogel preparation researchgate.net. Furthermore, Boc-protected diphenylalanine derivatives, like Boc-β³(R)Phe-β³(R)Phe-OH, have demonstrated the ability to form fibers nih.gov. These self-assembled peptide hydrogels hold promise for applications in drug delivery, tissue engineering, and regenerative medicine due to their ability to encapsulate therapeutic agents and provide supportive scaffolds for cell growth mdpi.comnih.govacs.orgresearchgate.netfrontiersin.org.

While direct applications of Boc-Phe(3-F)-OH in bioelectronics are not extensively detailed in the provided literature, the broader field of peptide-based nanostructures offers avenues for such applications. The inherent properties of amino acids and their derivatives can be leveraged to create materials for biosensing and bioelectronic interfaces. For instance, Boc-protected phenylalanine has been employed in the development of electrochemical sensors for the chiral recognition of amino acid enantiomers mdpi.com. This suggests that Boc-Phe(3-F)-OH, with its modified aromatic ring, could potentially be integrated into sensor platforms or bioelectronic devices, where its specific electronic or binding properties might be advantageous.

Novel Therapeutic Targets and Modalities

Fluorinated amino acids are increasingly recognized for their potential in developing novel therapeutic agents and modalities. The ability to modify peptide and small molecule properties through fluorination can lead to improved efficacy, stability, and targeted delivery.

The incorporation of fluorinated amino acids into peptide-drug conjugates (PDCs) represents a significant therapeutic strategy mdpi.com. Melflufen, for example, is a PDC that combines the cytotoxic agent melphalan (B128) with para-fluoro-L-phenylalanine. This conjugate is designed to exploit the overexpression of peptidases in cancer cells, leading to the selective release of the active drug payload mdpi.com. Such approaches leverage the unique properties conferred by fluorine, such as enhanced metabolic stability and altered pharmacokinetic profiles, to create more effective cancer therapies beilstein-journals.orgmdpi.com. Furthermore, targeting upregulated amino acid transporters, which are implicated in cancer cell proliferation, presents an opportunity for both diagnostic imaging and therapeutic intervention nih.govoncotarget.com. The broader landscape of novel therapeutic modalities, including cell therapies, antibody-drug conjugates, and targeted protein degradation, continues to expand, offering fertile ground for the integration of precisely engineered molecules like fluorinated amino acid derivatives universiteitleiden.nlbiorxiv.org.

Compound List:

Boc-Phe(3-F)-OH (N-tert-butoxycarbonyl-3-fluoro-L-phenylalanine)

3-Fluorophenylalanine (3-FPhe)

2-[¹⁸F]-fluoro-L-phenylalanine

3-l-[¹⁸F]Fluorophenylalanine

3-d-[¹⁸F]Fluorophenylalanine

[¹⁸F]FET (O-(2-[¹⁸F]fluoroethyl)tyrosine)

[¹⁸F]FDG (2-[¹⁸F]fluoro-2-deoxy-D-glucose)

Melflufen (melphalan flufenamide)

Boc-Phe-Phe-OH (N-tert-butoxycarbonyl-diphenylalanine)

Fmoc-Phe-OH (N-fluorenylmethyloxycarbonyl-phenylalanine)

Fmoc-4F-Phe-OH (N-fluorenylmethyloxycarbonyl-4-fluorophenylalanine)

Fmoc-3F-Phe-Arg-NH2

Fmoc-3F-Phe-Asp-OH

Boc-β³(R)Phe-β³(R)Phe-OH

Boc-γ⁴(R)Phe-γ⁴(R)Phe-OH

211At-PA (Astatine-labeled phenylalanine)

[¹⁸F]FMPD (2-amino-4-(3-[¹⁸F]fluorophenyl)-6-{[(6-methylpyridine-2-yl)methyl]thio}pyridine-3,5-dicarbonitrile)

DL-3-(3-Fluorophenyl)alanine

Exploration of Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, mediating signaling pathways, molecular assembly, and cellular functions. Aberrant PPIs are implicated in a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders, making them attractive targets for therapeutic intervention scitepress.orgajwilsonresearch.comnih.govbeilstein-journals.org. However, the large, often flat, and featureless surfaces of PPI interfaces present significant challenges for traditional small-molecule drug discovery rsc.org.

Modified amino acids, such as fluorinated phenylalanine derivatives, offer a promising strategy for developing peptide-based modulators or peptidomimetics that can effectively target these interfaces ajwilsonresearch.comnih.govresearchgate.netbeilstein-journals.org. The introduction of fluorine into the phenylalanine side chain can:

Enhance Binding Affinity and Specificity: Fluorine's electronegativity and size can subtly alter the electronic and steric profile of the amino acid, leading to improved binding interactions with target proteins or protein interfaces researchgate.netbeilstein-journals.orgmdpi.com.

Improve Stability: Fluorination can increase the thermal and proteolytic stability of peptides and proteins, thereby extending their half-life and efficacy in biological systems researchgate.netbeilstein-journals.orgmdpi.com. This is crucial for peptide-based therapeutics, which are often susceptible to degradation nih.gov.

Modulate Conformation and Self-Assembly: Fluorine substitution can influence the conformational preferences of peptides, affecting their secondary structure propensity and self-assembly characteristics, which are critical for molecular recognition and function researchgate.netmdpi.com.

Research into fluorinated amino acids, including phenylalanine derivatives, has demonstrated their efficacy in designing molecules that can disrupt or stabilize PPIs. For instance, fluorinated phenylalanine analogs have been explored for their role in preventing amyloid-fibril formation by altering peptide aggregation properties researchgate.net. Furthermore, the incorporation of fluorinated aromatic amino acids into peptides and proteins is a strategy to fine-tune protein stability and function, making them valuable for creating novel peptide-based biomaterials and drugs researchgate.netbeilstein-journals.org. The specific 3-fluoro substitution in Boc-Phe(3-F)-OH can impart distinct electronic effects on the aromatic ring, potentially influencing pi-pi stacking interactions or dipole moments within a binding site, thereby contributing to the specificity and potency of PPI modulators mdpi.comichorlifesciences.com.

Table 1: General Findings on Fluorinated Phenylalanine Derivatives in PPI Modulation

Target PPI ClassRole of Fluorinated Phe DerivativeKey Property ModulatedResearch Focus/OutcomeCitation(s)
General PPIsBuilding block in peptidomimeticsBinding affinity, specificity, stabilityDesign of peptides/peptidomimetics to disrupt/stabilize PPIs ajwilsonresearch.comnih.govresearchgate.netbeilstein-journals.orgichorlifesciences.com
Amyloid FormationIncorporation into peptide sequencesPrevention of aggregationDevelopment of peptides to inhibit amyloid-fibril formation researchgate.net
Protein StructureSubstitution in protein designConformational stability, self-organizationEngineering of protein stability and function researchgate.netmdpi.com

Applications in Targeted Covalent Inhibition Strategies

Targeted covalent inhibitors (TCIs) represent a powerful class of drugs that form a stable, irreversible covalent bond with their target protein, leading to prolonged inhibition and enhanced potency compared to reversible inhibitors scientist.comcas.orgresearchgate.netnomuraresearchgroup.comnih.gov. This mechanism offers advantages such as sustained target engagement, reduced dosing frequency, and the potential to overcome drug resistance scientist.comcas.orgresearchgate.net. TCIs typically consist of a "guidance system" or pharmacophore that directs the molecule to the target's binding site and a reactive "warhead" that forms the covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine, serine, lysine) within the active site scientist.comcas.orgnomuraresearchgroup.commdpi.com.

While fluorine itself is not typically employed as a reactive warhead, fluorinated amino acid residues, such as those derived from Boc-Phe(3-F)-OH, can play a crucial role in the design of TCIs by:

Enhancing Binding and Selectivity: The introduction of fluorine can modulate the binding affinity and specificity of the inhibitor to its target protein. This is achieved by altering the electronic properties, lipophilicity, and steric fit of the inhibitor within the binding pocket researchgate.netbeilstein-journals.orgmdpi.com. The 3-fluoro substitution can influence the positioning of the inhibitor, thereby facilitating the proximity of the warhead to its intended reactive amino acid residue.

Improving Pharmacokinetic Properties: Fluorination is a well-established strategy for enhancing metabolic stability and improving the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates beilstein-journals.orgmdpi.com.

Studies have shown the utility of fluorinated phenylalanine derivatives in the design of enzyme inhibitors. For example, research on proteasome inhibitors incorporated fluorinated phenylalanines, such as Phe(m-CF3)2 and PheF5, demonstrating that these modifications could influence inhibitor potency and selectivity nih.gov. In broader drug discovery efforts, fluorinated amino acids are integrated into molecules targeting various enzymes, including kinases, where they contribute to improved stability, substrate selectivity, and potency beilstein-journals.orgscientist.comresearchgate.netnomuraresearchgroup.comnih.gov. The structural insights gained from these studies highlight how strategically placed fluorine atoms can optimize the interaction of an inhibitor with its target, paving the way for more effective covalent therapies.

Table 2: General Findings on Fluorinated Amino Acids in Targeted Covalent Inhibition

Target Class (Enzyme/Protein)Type of Inhibitor/WarheadRole of Fluorinated Amino Acid MoietyObserved Effect/OutcomeCitation(s)
ProteasomeEpoxyketone inhibitorsStructural component (e.g., Phe(m-CF3)2, PheF5)Modulated potency and selectivity nih.gov
Kinases (e.g., EGFR, BTK)Various (e.g., acrylamide, Michael acceptors)Influence binding affinity, selectivity, and positioning of warheadEnhanced potency, selectivity, overcome resistance scientist.comresearchgate.netnomuraresearchgroup.comnih.gov
KRAS G12CElectrophiles (e.g., vinyl sulfonamide, acrylamide)Structural component influencing bindingSelective inhibition nih.gov
General Enzyme InhibitionVariousModulates hydrophobicity, electronic properties, binding affinityImproved stability, substrate selectivity, potency beilstein-journals.org

Compound List

Boc-Phe(3-F)-OH (N-tert-butoxycarbonyl-3-fluorophenylalanine)

Fluorinated Phenylalanine Derivatives

Peptidomimetics

Proteasome Inhibitors

EGFR Inhibitors

BTK Inhibitors

KRAS G12C Inhibitors

Q & A

Q. Q. How can researchers ensure the reproducibility of in vivo studies using Boc-Phe(3-F)-OH-derived peptides?

  • Answer : Standardize formulations using 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O for intraperitoneal administration (). Validate peptide stability in serum via LC-MS pre-injection. Include vehicle controls and blinded scoring for endpoints. Adhere to ARRIVE guidelines for animal studies, detailing sample size calculations and randomization methods .

Q. What criteria should guide the selection of fluorinated amino acid analogs for structure-activity relationship (SAR) studies?

  • Answer : Prioritize analogs with comparable logP values to isolate electronic effects. Use molecular docking to predict fluorine’s impact on target binding. Include negative controls (e.g., Phe(3-Cl)-OH in ) to differentiate halogen-specific effects. Validate SAR trends with alanine scanning mutagenesis of the target protein .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.